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molecular formula C12H12O3 B8324590 5-allyl-7-methoxy-2-benzofuran-1(3H)-one

5-allyl-7-methoxy-2-benzofuran-1(3H)-one

Cat. No. B8324590
M. Wt: 204.22 g/mol
InChI Key: CYKNNTSXAXNZRO-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

To a flask charged with methyl 4-allyl-2-formyl-6-methoxybenzoate (0.77 g, 1 mmol) was added sodium borohydride (0.36 g, 9.33 mmol); the mixture was then dissolved in MeOH (10 mL) and stirred for 18 h at room temp. LC indicated completion of the reaction. The mixture was diluted with EtOAc (150 mL) and washed with brine (2×100 mL). The organic layer was then separated, dried(Na2SO4), filtered and concentrated in vacuo. The resulting residue was purified by MPLC (hexanes/EtOAc=1/0.5) to provide 5-allyl-7-methoxy-2-benzofuran-1(3H)-one.
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:13]=[C:12]([O:14][CH3:15])[C:7]([C:8]([O:10]C)=O)=[C:6]([CH:16]=[O:17])[CH:5]=1)[CH:2]=[CH2:3].[BH4-].[Na+]>CO.CCOC(C)=O>[CH2:1]([C:4]1[CH:13]=[C:12]([O:14][CH3:15])[C:7]2[C:8](=[O:10])[O:17][CH2:16][C:6]=2[CH:5]=1)[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.77 g
Type
reactant
Smiles
C(C=C)C1=CC(=C(C(=O)OC)C(=C1)OC)C=O
Step Two
Name
Quantity
0.36 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h at room temp
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completion of the reaction
WASH
Type
WASH
Details
washed with brine (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
FILTRATION
Type
FILTRATION
Details
dried(Na2SO4), filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by MPLC (hexanes/EtOAc=1/0.5)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C=C)C1=CC2=C(C(OC2)=O)C(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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